REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17]C)=[O:10])=[CH:5][CH:4]=1>ClCCl>[OH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:10]
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
3.71 g of boron tribromide-dimethyl sulfide complex are added
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
the dichloromethane phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted several times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with water and sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel with ethyl acetate/heptane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |